molecular formula C8H7N3O6S B1177834 Jdri 7B CAS No. 149542-96-1

Jdri 7B

Cat. No. B1177834
CAS RN: 149542-96-1
M. Wt: 273.23 g/mol
InChI Key:
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Description

Jdri 7B is a small molecule compound that has been studied for its potential use in scientific research. It is a synthetic compound that has shown promise in various applications due to its unique properties.

Mechanism of Action

The mechanism of action of Jdri 7B is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Jdri 7B has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. It has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using Jdri 7B in lab experiments is its unique properties. It is a small molecule compound that can easily penetrate cell membranes, making it an ideal candidate for studying cellular processes. However, one of the limitations of using Jdri 7B in lab experiments is its toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on Jdri 7B. One area of research is to further understand its mechanism of action and how it interacts with different proteins and enzymes. Another area of research is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research can be done to optimize the synthesis method of Jdri 7B to improve its purity and yield.
Conclusion
In conclusion, Jdri 7B is a synthetic compound that has shown promise in various scientific research applications. Its unique properties make it an ideal candidate for studying cellular processes, particularly in the field of cancer research. While there are limitations to its use in lab experiments, there are several future directions for research that can further our understanding of this compound and its potential applications.

Scientific Research Applications

Jdri 7B has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that Jdri 7B has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

(2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6S/c12-8(13)5-9-10-18(16,17)7-3-1-6(2-4-7)11(14)15/h1-5,10H,(H,12,13)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBUVNDXWSDFM-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jdri 7B

CAS RN

149542-96-1
Record name Jdri 7B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149542961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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